Technical Documentation Center

n-Butyl 4-methylaminobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-Butyl 4-methylaminobenzoate

Core Science & Biosynthesis

Foundational

n-Butyl 4-methylaminobenzoate: Chemical Profile & Synthetic Utility

[1][2] Executive Summary n-Butyl 4-methylaminobenzoate (C₁₂H₁₇NO₂) is a lipophilic ester derivative of 4-aminobenzoic acid (PABA).[1][2] Structurally, it represents the N-methylated homolog of Butamben (butyl 4-aminobenz...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

n-Butyl 4-methylaminobenzoate (C₁₂H₁₇NO₂) is a lipophilic ester derivative of 4-aminobenzoic acid (PABA).[1][2] Structurally, it represents the N-methylated homolog of Butamben (butyl 4-aminobenzoate), a known local anesthetic. While less common in commercial pharmacopeias than its ethyl (benzocaine) or dimethylaminoethyl (tetracaine) analogs, it serves as a critical intermediate in the synthesis of UV-absorbing formamidines and complex pharmaceutical agents.[1]

This guide provides a comprehensive technical analysis of n-Butyl 4-methylaminobenzoate, detailing its physicochemical properties, synthetic pathways, and utility in drug development.

Physicochemical Profile

The molecule exhibits properties characteristic of lipophilic benzoate esters.[1][2] The N-methylation increases basicity slightly relative to the primary amine (Butamben) while enhancing lipophilicity, a key factor in membrane permeability for anesthetic applications.[1][2]

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name Butyl 4-(methylamino)benzoate
Common Synonyms N-Methyl Butamben; 4-(Methylamino)benzoic acid butyl ester
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
CAS Number Not widely listed*Derivative of Butamben (CAS 94-25-7)
Predicted LogP ~3.7Highly lipophilic
pKa (Predicted) ~2.5 - 3.0Weak base (amine protonation)
Solubility Ethanol, DMSO, Chloroform, Ethyl AcetateInsoluble in water
Appearance White to off-white crystalline solid or viscous oilLow melting point anticipated (~45–55°C)

Note: While the tert-butyl isomer (CAS 121506-09-0) appears in registries, the n-butyl isomer is primarily cited in patent literature as an intermediate.[1]

Structural Analysis & Spectroscopy

Identification of n-Butyl 4-methylaminobenzoate relies on distinguishing the N-methyl group and the butyl ester chain from the aromatic core.[1][2]

Nuclear Magnetic Resonance (NMR) Signatures[1][2][4][5]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Ring: Two doublets (AA'BB' system) at δ ~7.9 ppm (2H, H-2,6) and δ ~6.6 ppm (2H, H-3,5). The upfield shift of H-3,5 is due to the electron-donating amine.[1][2]

    • N-Methyl: Singlet at δ ~2.9 ppm (3H).[1][2]

    • Amine Proton: Broad singlet at δ ~4.0–4.5 ppm (1H, NH).[1][2]

    • Butyl Ester:

      • Triplet at δ ~4.3 ppm (2H, -O-CH ₂-).[1][2]

      • Multiplet at δ ~1.7 ppm (2H, -CH₂-).[1][2]

      • Multiplet at δ ~1.4 ppm (2H, -CH₂-).[1][2]

      • Triplet at δ ~0.95 ppm (3H, -CH₃).[1][2][3]

Infrared (IR) Spectroscopy[1][2]
  • N-H Stretch: Single sharp band ~3350–3400 cm⁻¹ (Secondary amine).[1][2]

  • C=O Stretch: Strong band ~1680–1700 cm⁻¹ (Conjugated ester).[1][2]

  • C-O Stretch: ~1270 cm⁻¹.[1][2]

Synthesis & Reactivity[1][6][7]

The synthesis of n-Butyl 4-methylaminobenzoate can be approached via two primary mechanistic pathways: Esterification of the pre-functionalized acid or N-Methylation of the ester.[1][2]

Pathway A: Acid-Catalyzed Esterification (Fischer Speier)

This route is preferred when 4-(methylamino)benzoic acid is available.[1][2] It avoids the use of toxic methylating agents on the final ester.[1][2]

  • Reagents: 4-(Methylamino)benzoic acid, n-Butanol (excess), H₂SO₄ (catalyst).

  • Conditions: Reflux for 6–12 hours with Dean-Stark trap for water removal.

  • Workup: Neutralization with NaHCO₃, extraction into ethyl acetate, and recrystallization from hexane/ethanol.

Pathway B: Selective N-Methylation (Green Chemistry)

Methylation of Butamben (Butyl 4-aminobenzoate) is chemically efficient but requires selectivity to prevent over-methylation to the dimethyl derivative (Tetracaine precursor).[1][2]

  • Reagents: Butyl 4-aminobenzoate, Dimethyl Carbonate (DMC) or Methanol/Ruthenium catalyst.[1][2]

  • Mechanism: DMC acts as a green methylating agent at elevated temperatures, often using a zeolite or base catalyst (e.g., K₂CO₃) to favor mono-methylation.[1][2]

  • Yield: High selectivity (>90%) for the mono-methyl product can be achieved under optimized stoichiometry.[1][2]

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Legend PABA 4-Aminobenzoic Acid (PABA) MABA 4-(Methylamino)benzoic Acid PABA->MABA Methylation (MeI/Base) Butamben Butyl 4-aminobenzoate (Butamben) PABA->Butamben Esterification (n-BuOH/H+) Target n-Butyl 4-methylaminobenzoate (Target) MABA->Target Esterification (n-BuOH/H+) Butamben->Target Mono-Methylation (DMC or MeOH/Ru) Tetracaine Tetracaine Analog (Over-methylation) Target->Tetracaine Excess Methylation key Green: Target Molecule Red: Side Product Blue: Precursor

Caption: Synthetic logic flow comparing the Esterification route (top) vs. the N-Methylation route (bottom).

Applications & Biological Relevance[1]

Pharmaceutical Intermediate

The molecule serves as a scaffold for developing formamidine UV absorbers .[1][2] As detailed in US Patent 4,021,471, the reaction of n-butyl 4-methylaminobenzoate with orthoformates yields formamidines that are highly resistant to photodegradation, making them valuable in stabilizing plastics and cosmetic formulations.

Local Anesthetic Pharmacophore

Structurally, the molecule is a homolog of Tetracaine .[1][2]

  • Tetracaine:[4][5] 2-(Dimethylamino)ethyl 4-(butylamino)benzoate.[1][2]

  • Target: Butyl 4-(methylamino)benzoate.[1][2] Both share the lipophilic benzoate core and an amine functionality.[1][2] The target molecule is expected to possess local anesthetic properties via sodium channel blockade, though likely with different potency and duration of action due to the altered lipophilicity profile (LogP ~3.7 vs LogP ~2.6 for Benzocaine).[1]

Drug Development Utility

In medicinal chemistry, this compound is used to probe the Structure-Activity Relationship (SAR) of the "hydrophobic tail" in anesthetic binding sites.[1][2] By varying the N-substituent (H vs Methyl) and the Ester chain (Ethyl vs Butyl), researchers can fine-tune the duration of anesthesia and toxicity profiles.[1]

Safety & Handling Protocol

While specific toxicological data for this exact isomer is limited, its close homology to Butamben and Benzocaine dictates the following safety standards:

  • Hazard Classification (Predicted):

    • Skin Sensitizer: High probability of allergic reaction upon repeated contact (cross-sensitivity with PABA derivatives).[1][2]

    • Eye Irritant: Crystalline dust may cause mechanical and chemical irritation.[1][2]

  • Handling:

    • Use Nitrile gloves (0.11 mm minimum thickness).[1][2]

    • Operate within a fume hood to avoid inhalation of dusts.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation of the secondary amine, which can darken the compound over time.

References

  • US Patent 4,021,471. Formamidines useful as ultraviolet light absorbers.[1][2] (1977).[1][2] Describes the use of n-butyl 4-methylaminobenzoate as a key intermediate.[1][2][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for Butamben (Butyl 4-aminobenzoate). (Accessed 2023).[1][2][7] Provides baseline properties for the non-methylated homolog.[1][2] [1]

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 4-(methylamino)benzoate.[1][2] (Used for homologous safety inference).[1][2]

  • ChemicalBook. 4-(Methylamino)benzoic acid synthesis. (2023).[1][2][7] Describes the precursor synthesis.

Sources

Exploratory

An In-depth Technical Guide to n-Butyl 4-Aminobenzoate (Butamben)

This guide provides a comprehensive technical overview of n-Butyl 4-aminobenzoate, CAS Number 94-25-7. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of n-Butyl 4-aminobenzoate, CAS Number 94-25-7. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, mechanism of action, and analytical methodologies.

Executive Summary and Nomenclature

While the query specified n-Butyl 4-methylaminobenzoate, the provided CAS number, 94-25-7, authoritatively corresponds to n-Butyl 4-aminobenzoate , commercially known as Butamben. This document will focus exclusively on the compound correctly identified by this CAS number.

Butamben is an ester local anesthetic characterized by its low water solubility, making it particularly suitable for topical applications where a prolonged duration of action on the skin and mucous membranes is desired.[1] It functions primarily by blocking nerve signals in the body. Beyond its clinical use for pain and itching relief, it serves as a valuable intermediate in pharmaceutical synthesis and a tool in neuropharmacological research.[1][2] This guide synthesizes critical data to provide a holistic understanding of its scientific and practical attributes.

Identifier Value
IUPAC Name butyl 4-aminobenzoate
CAS Number 94-25-7
Synonyms Butamben, Butesin, n-Butyl p-aminobenzoate, 4-Aminobenzoic acid butyl ester
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [1]
Physical Form White crystalline powder, odorless[3]

Physicochemical Profile: Structure Meets Function

The physicochemical properties of Butamben are central to its pharmacological profile, particularly its efficacy as a topical agent. Its structure features a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group, a classic arrangement for local anesthetics.[1]

Property Value Significance in Drug Development
Melting Point 57-58 °C[2]Affects manufacturing processes, formulation stability, and purification methods like crystallization.
Boiling Point 174 °C @ 8 mmHg[2]Important for purification by distillation and assessing thermal stability.
Water Solubility Very slightly soluble; 335 mg/L @ 25 °C (experimental)[3][4]This is a critical parameter. Low solubility limits systemic absorption and toxicity, making it ideal for topical use but unsuitable for parenteral administration.[1]
LogP (o/w) 2.870[2]The high octanol-water partition coefficient indicates significant lipophilicity, enabling efficient penetration of the stratum corneum and neuronal lipid membranes to reach its target site of action.
pKa 5.38 (Uncertain)[2]The basicity of the amino group is crucial for the molecule to exist in both charged and uncharged forms, facilitating membrane passage (uncharged form) and receptor binding (charged form).

Its poor water solubility is the defining characteristic influencing its application. While this property makes it an excellent candidate for surface anesthesia by localizing its effect and prolonging its duration, it also led the FDA to remove parenteral formulations from the market.[1]

Synthesis and Purification: A Validated Protocol

The most common and industrially scalable method for synthesizing Butamben involves a two-step process starting from p-nitrobenzoic acid.[2] This approach is favored for its use of readily available precursors and high potential yield.

Experimental Protocol: Two-Step Synthesis of n-Butyl 4-aminobenzoate

Step 1: Fischer Esterification of 4-Nitrobenzoic Acid

  • Rationale: This acid-catalyzed esterification converts the carboxylic acid into its butyl ester. The nitro group remains intact for subsequent reduction.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-nitrobenzoic acid (1.0 eq), n-butanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

  • Esterification: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture. Neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude butyl 4-nitrobenzoate.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Hydrogenation: Dissolve the crude butyl 4-nitrobenzoate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (5-10% Pd/C).

  • Reaction: Place the mixture in a hydrogenation reactor and purge with hydrogen gas. Maintain a positive hydrogen pressure (e.g., 50 psi) and stir vigorously at room temperature.[5]

  • Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake.

  • Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5] Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from ethanol to yield pure n-Butyl 4-aminobenzoate.[2]

Caption: Two-step synthesis of Butamben via esterification and subsequent nitro group reduction.

Pharmacological Mechanism of Action

Butamben, like other local anesthetics, exerts its effect by reversibly blocking nerve impulse generation and conduction.

Primary Mechanism: Sodium Channel Blockade The principal target for Butamben is the voltage-gated sodium (Na⁺) channel on the intracellular side of the neuronal membrane.

  • Membrane Permeation: The lipophilic, uncharged form of Butamben readily diffuses across the lipid bilayer of the nerve cell membrane.

  • Intracellular Equilibration: Once inside the axoplasm, an equilibrium is established, and a portion of the molecules become protonated (cationic form).

  • Channel Binding: The cationic form of Butamben binds to a specific receptor site within the open Na⁺ channel. This binding stabilizes the channel in its inactivated state.

  • Inhibition of Depolarization: By preventing the influx of sodium ions, Butamben raises the threshold for electrical excitation and slows the rate of rise of the action potential. This ultimately blocks the propagation of the nerve impulse, resulting in a loss of sensation.

Secondary Mechanisms Research suggests that Butamben's effects may not be limited to Na⁺ channels. Studies have shown it can also inhibit other ion channels in sensory neurons, including:

  • T-type Calcium Channels: Inhibition of these channels can contribute to its analgesic effect.[4]

  • A-type Potassium Channels: Blockade of these channels can also modulate neuronal excitability.[4]

MOA cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) NaChannel Voltage-Gated Na+ Channel ActionPotential Action Potential Blocked NaChannel->ActionPotential Butamben_Uncharged_Out Butamben (Uncharged) Butamben_Charged Butamben-H+ (Cationic) Butamben_Uncharged_Out->Butamben_Charged Diffusion & Protonation Na_Out Na+ Na_Out->NaChannel Normal Influx Butamben_Charged->NaChannel Binds to open channel

Caption: Mechanism of Butamben action via blockade of the voltage-gated sodium channel.

Metabolic Fate and Pharmacokinetics

Understanding the metabolic pathway of Butamben is crucial for assessing its duration of action and safety profile. As an ester-type anesthetic, it is primarily metabolized by hydrolysis.

Primary Metabolic Pathway: Ester Hydrolysis The central metabolic route is the rapid hydrolysis of the ester linkage by plasma and tissue carboxylesterases. This enzymatic cleavage yields two main metabolites:

  • 4-Aminobenzoic Acid (PABA): An endogenous substance that is further metabolized or excreted.

  • n-Butanol: A simple alcohol that enters endogenous metabolic pools.

This rapid hydrolysis is a key reason for the low systemic toxicity of Butamben when applied topically, as the parent compound is quickly broken down into less active components upon entering circulation.[6]

Potential Secondary Pathways While ester hydrolysis is dominant, minor metabolic transformations analogous to those of other parabens and aromatic amines may occur, including:

  • N-acetylation of the amino group.

  • Ring hydroxylation followed by glucuronidation or sulfation.[7]

Metabolism Butamben n-Butyl 4-aminobenzoate (Butamben) PABA 4-Aminobenzoic Acid (PABA) Butamben->PABA Ester Hydrolysis (Carboxylesterases) Butanol n-Butanol Butamben->Butanol Ester Hydrolysis (Carboxylesterases) Excretion Further Metabolism & Excretion PABA->Excretion Butanol->Excretion

Caption: Primary metabolic pathway of Butamben via ester hydrolysis.

Analytical Methodologies

Robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies of Butamben.

Technique Application Key Parameters & Rationale
HPLC-UV Purity assessment, quantification in formulations.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV at ~290-310 nm (λmax of the aminobenzoate chromophore). This method provides excellent resolution and sensitivity for routine QC.
GC-MS Identification, impurity profiling.Requires derivatization of the amine group. Provides high separation efficiency and definitive structural information from mass fragmentation patterns. Useful for identifying volatile impurities.
LC-MS/MS Quantification in biological matrices (plasma, tissue).Offers the highest sensitivity and selectivity, crucial for detecting low concentrations. Sample prep often involves Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[8]
¹H and ¹³C NMR Definitive structural confirmation.Provides unambiguous structural elucidation by mapping the proton and carbon skeleton. Essential for reference standard characterization.
FTIR Functional group identification.Used for rapid confirmation of key functional groups (ester C=O stretch, N-H bends, aromatic C-H stretches) and for comparing batches against a reference standard.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Accurately weigh and dissolve Butamben reference standard in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the test sample in the same diluent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 7.0) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 310 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the sample solution.

  • Calculation: Determine the purity of the sample by comparing its peak area to the calibration curve, often expressed as a percentage area of the main peak relative to all peaks.

Safety and Laboratory Handling

While Butamben is used therapeutically, appropriate precautions must be taken when handling the pure compound in a laboratory setting.

Hazard Identification:

  • Irritation: May cause skin and serious eye irritation.[9]

  • Inhalation: May cause respiratory tract irritation.[9]

  • Ingestion: May be harmful if swallowed.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]

  • Storage: Store in a tightly closed container in a cool, dry, dark place. It may be sensitive to light and air.[2]

  • Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • Biosynth. (n.d.). 4-Aminobenzoic acid N-butyl ester | 94-25-7. Biosynth.
  • National Center for Biotechnology Information. (n.d.).
  • Gesteira, T. F., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.
  • Google Patents. (n.d.). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • ChemicalBook. (2026).
  • The Good Scents Company. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 94-25-7 | Product Name : Butamben.
  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). (PDF) Ethyl 4-(dimethylamino)benzoate.
  • Fisher Scientific. (2009).
  • ChemicalBook. (n.d.). 4-(Methylamino)benzoic acid synthesis. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage. PubMed.
  • Mbakam, J. F. H., et al. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • National Center for Biotechnology Information. (n.d.).
  • Tokyo Chemical Industry. (2025).
  • CAMEO Chemicals - NOAA. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 4-(Dimethylamino)benzoate | 10287-53-3. Tokyo Chemical Industry Co., Ltd.
  • National Center for Biotechnology Information. (n.d.). Chemical and Metabolic Studies on N-benzyl-tert-butylamine and Its Potential Metabolites. PubMed.
  • Thermo Fisher Scientific. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • Fisher Scientific. (n.d.).
  • NIOSH. (n.d.). NIOSH Analytical Methods. NIOSH.

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Characterization of n-Butyl 4-methylaminobenzoate

Executive Summary: This guide provides a comprehensive technical overview of n-Butyl 4-methylaminobenzoate, a significant small molecule in various research and development sectors. Intended for an audience of researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of n-Butyl 4-methylaminobenzoate, a significant small molecule in various research and development sectors. Intended for an audience of researchers, scientists, and drug development professionals, this document details the synthesis, purification, and rigorous structural elucidation of the compound. By integrating established chemical principles with detailed, self-validating experimental protocols, this guide serves as an authoritative resource for the definitive characterization of n-Butyl 4-methylaminobenzoate, ensuring a high degree of scientific integrity and practical applicability.

Introduction

Chemical Identity and Significance

n-Butyl 4-methylaminobenzoate is an organic compound belonging to the aminobenzoate ester class. These compounds are characterized by a benzene ring substituted with both an amino group and an ester group. Specifically, n-Butyl 4-methylaminobenzoate features a secondary amine (methylamino) at the para (4-position) of the benzene ring and a butyl ester group. Its close structural relative, Butyl 4-aminobenzoate (Butamben), is utilized as a local anesthetic, highlighting the pharmacological relevance of this class of molecules.[1] The N-methylation, as seen in the title compound, can significantly alter physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Relevance in Research and Development

Aminobenzoate esters are widely recognized for their application as UV absorbers in cosmetics and industrial formulations. Furthermore, they serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the precise molecular structure and properties of n-Butyl 4-methylaminobenzoate is paramount for controlling its reactivity, predicting its biological activity, and ensuring its quality in any application.

Synthesis and Purification

Underlying Principle: Fischer-Speier Esterification

The most direct and common method for synthesizing n-Butyl 4-methylaminobenzoate is the Fischer-Speier esterification.[2][3][4] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (4-methylaminobenzoic acid) with an alcohol (n-butanol). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.[3][5]

Causality in Mechanism: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol.[3] The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final product.

Detailed Experimental Protocol: Synthesis
  • Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylaminobenzoic acid (10.0 g, 1 equivalent).

  • Solvent and Reactant Addition: Add n-butanol (100 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 200 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.[6]

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with brine (100 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Validation

The crude n-Butyl 4-methylaminobenzoate is typically purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[7] Final purity is confirmed by obtaining a sharp melting point and through the comprehensive spectroscopic analysis detailed in the following section.

Comprehensive Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.8-8.0 Doublet 2H Ar-H (ortho to C=O) Deshielded by the electron-withdrawing ester group.
~6.5-6.7 Doublet 2H Ar-H (ortho to N) Shielded by the electron-donating methylamino group.
~4.2-4.3 Triplet 2H -O-CH₂ -CH₂-CH₂-CH₃ Adjacent to the electron-withdrawing oxygen atom.
~2.9 Singlet 3H Ar-NH-CH₃ N-methyl group protons.
~1.6-1.8 Multiplet 2H -O-CH₂-CH₂ -CH₂-CH₃ Methylene group of the butyl chain.
~1.4-1.5 Multiplet 2H -O-CH₂-CH₂-CH₂ -CH₃ Methylene group of the butyl chain.

| ~0.9-1.0 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ | Terminal methyl group of the butyl chain. |

Note: The N-H proton may appear as a broad singlet, its chemical shift can be variable.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~167 C =O Ester carbonyl carbon, highly deshielded.
~152 Ar-C -NH Aromatic carbon attached to the nitrogen.
~131 Ar-C H (ortho to C=O) Aromatic CH carbons.
~118 Ar-C -C=O Quaternary aromatic carbon attached to the ester.
~113 Ar-C H (ortho to N) Aromatic CH carbons, shielded by the amino group.
~64 -O-C H₂- Butyl chain carbon attached to the ester oxygen.
~31 Ar-NH-C H₃ N-methyl carbon.
~30 -O-CH₂-C H₂- Butyl chain methylene carbon.
~19 -O-CH₂-CH₂-C H₂- Butyl chain methylene carbon.

| ~14 | -O-CH₂-CH₂-CH₂-C H₃ | Terminal methyl carbon of the butyl chain. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Key FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350-3450 N-H Stretch Secondary Amine (N-H)
~2850-3000 C-H Stretch Aliphatic (Butyl & Methyl)
~1700-1720 C=O Stretch Ester Carbonyl
~1600 C=C Stretch Aromatic Ring
~1270-1300 C-O Stretch Ester (Aryl-O)

| ~1100-1150 | C-N Stretch | Aryl Amine |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. For a related compound, ethyl 4-(dimethylamino)benzoate, the molecular ion peak is a key feature in its mass spectrum.[8]

  • Expected Molecular Ion (M⁺): For C₁₂H₁₇NO₂, the expected monoisotopic mass is approximately 207.1259 g/mol .

  • Key Fragmentation: A common fragmentation pattern for benzoate esters is the loss of the alkoxy group (•OBu), leading to a prominent acylium ion peak. Another significant fragmentation would be the McLafferty rearrangement if structurally possible, or cleavage of the butyl chain.

Physicochemical Properties

A summary of the key physical and chemical properties is crucial for handling, formulation, and development.

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂-
Molecular Weight207.27 g/mol -
AppearanceOff-white to pale yellow solid/oilTypical for similar compounds
CAS Number16453-27-9PubChem

Visualizations

Molecular Structure

Caption: 2D structure of n-Butyl 4-methylaminobenzoate.

Synthesis and Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Reactants 4-Methylaminobenzoic Acid + n-Butanol + H₂SO₄ (cat.) Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Workup Neutralization (NaHCO₃) & Extraction (EtOAc) Reflux->Workup Purification Column Chromatography Workup->Purification Product Pure n-Butyl 4-methylaminobenzoate Purification->Product NMR ¹H & ¹³C NMR Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Confirmation Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Integrated workflow for synthesis and structural analysis.

Conclusion

The molecular structure of n-Butyl 4-methylaminobenzoate has been definitively established through a coordinated application of synthesis and spectroscopic analysis. The Fischer esterification provides a reliable route to the compound, and its purification ensures the integrity of subsequent analytical data. The combined evidence from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a self-validating and comprehensive characterization, confirming the connectivity, functional groups, and overall structure. This technical guide serves as a robust framework for the synthesis, purification, and rigorous identification of n-Butyl 4-methylaminobenzoate, empowering researchers in their drug development and chemical synthesis endeavors.

References

  • Exploring the Synthesis of Butyl 4-Methylbenzenesulfonate. (2026). Ningbo Inno Pharmchem Co., Ltd.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). Ethyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 4-dimethylaminobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 4-methylaminobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Isoamyl 4-N,N-dimethylaminobenzoate. National Center for Biotechnology Information. [Link]

  • Chem LibreTexts. (2022). Fischer Esterification. [Link]

  • PubChem. (n.d.). Butyl 4-aminobenzoate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification. [Link]

Sources

Exploratory

An In-Depth Technical Guide to n-Butyl 4-methylaminobenzoate: Synthesis, Characterization, and Physicochemical Properties

Introduction n-Butyl 4-methylaminobenzoate is an organic compound belonging to the aminobenzoate ester family. This class of molecules is of significant interest to researchers in drug development and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

n-Butyl 4-methylaminobenzoate is an organic compound belonging to the aminobenzoate ester family. This class of molecules is of significant interest to researchers in drug development and materials science, primarily due to their structural similarity to biologically active compounds and their utility as UV-absorbing agents. For instance, related molecules like Benzocaine (ethyl 4-aminobenzoate) and Butamben (butyl 4-aminobenzoate) are well-known local anesthetics. The introduction of an N-methyl group and a butyl ester chain modifies the molecule's lipophilicity, hydrogen bonding capability, and steric profile, which in turn influences its physical, chemical, and biological properties.

This technical guide provides a comprehensive overview of n-butyl 4-methylaminobenzoate, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its properties and the rationale for the described experimental protocols. This document covers the molecule's physicochemical properties, a detailed synthesis protocol, and robust methodologies for its structural and purity analysis.

Molecular Structure and Physicochemical Profile

The structure of n-butyl 4-methylaminobenzoate consists of a central benzene ring substituted at the 1 and 4 positions by a butyl ester and a methylamino group, respectively.

Structural Analysis and Its Implications:

  • Ester Group (-COOBu): The n-butyl ester group is a significant contributor to the molecule's lipophilicity (hydrophobicity). Compared to its methyl or ethyl ester analogs, the longer butyl chain increases its solubility in nonpolar organic solvents and decreases its solubility in aqueous media. This is a critical factor in drug development for controlling pharmacokinetic properties such as membrane permeability.

  • Secondary Amine (-NHCH₃): The presence of a secondary amine, as opposed to a primary amine (-NH₂) found in compounds like Benzocaine, has two key effects. First, it slightly increases the steric bulk around the nitrogen atom. Second, it retains the ability to act as a hydrogen bond donor, which can be crucial for receptor binding interactions.

  • Aromatic Ring: The benzene ring provides a rigid scaffold and is responsible for the molecule's UV-absorbing properties. The electron-donating nature of the methylamino group enhances this property.

Predicted Physicochemical Properties

Direct experimental data for n-butyl 4-methylaminobenzoate is not widely available. However, we can predict its properties with a high degree of confidence by extrapolating from structurally similar compounds. The following table summarizes these predicted values alongside experimental data for related molecules.

Propertyn-Butyl 4-methylaminobenzoate (Predicted)Methyl 4-methylaminobenzoate[1]Ethyl 4-(dimethylamino)benzoate[2]
Molecular Formula C₁₂H₁₇NO₂C₉H₁₁NO₂C₁₁H₁₅NO₂
Molecular Weight 207.27 g/mol 165.19 g/mol 193.24 g/mol
Appearance White to off-white solid or oilData not availableWhite crystalline powder
Melting Point Likely a low-melting solid or oilData not available63-66 °C
Boiling Point > 200 °C (estimated)Data not available190-191 °C at 14 mmHg
Water Solubility LowData not availableInsoluble
logP (Octanol/Water) ~3.0 - 3.5 (estimated)2.22.9
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 233

Expert Insight: The increase in the alkyl chain length from methyl to butyl is expected to significantly increase the logP value, indicating higher lipophilicity. The replacement of a secondary amine with a tertiary dimethylamino group in the ethyl analog removes its hydrogen bond donating capacity.

Synthesis and Purification

A robust and common method for preparing benzoate esters is the Fischer esterification of the corresponding carboxylic acid with an alcohol under acidic catalysis. This method is highly reliable and scalable.

Proposed Synthesis Pathway: Fischer Esterification

The synthesis of n-butyl 4-methylaminobenzoate is most directly achieved by reacting 4-(methylamino)benzoic acid with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, so water is continuously removed to drive the equilibrium towards the product side.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4_methylamino_benzoic_acid 4-(Methylamino)benzoic Acid Reaction Reflux with Dean-Stark Trap 4_methylamino_benzoic_acid->Reaction n_butanol n-Butanol n_butanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Catalyzes Toluene Toluene (solvent) Toluene->Reaction Azeotropic removal of water Product n-Butyl 4-methylaminobenzoate Reaction->Product Water Water (removed) Reaction->Water

Caption: Fischer esterification of 4-(methylamino)benzoic acid with n-butanol.

Detailed Experimental Protocol

Materials and Equipment:

  • 4-(methylamino)benzoic acid (1.0 eq)

  • n-Butanol (5.0 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)benzoic acid (e.g., 15.1 g, 0.1 mol) and n-butanol (e.g., 37.1 g, 0.5 mol).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~0.01 mol) dropwise to the mixture.

  • Reflux: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. If using toluene, add approximately 50 mL to the flask. Water will be collected in the trap as an azeotrope with n-butanol or toluene, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), 50 mL of water, and 50 mL of brine. Causality: The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, preventing them from interfering with purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure n-butyl 4-methylaminobenzoate.

Spectroscopic and Chromatographic Analysis

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. This self-validating system ensures that the synthesized compound is indeed the target molecule and meets the required purity standards.

G cluster_analysis Structural & Purity Analysis Crude_Product Crude Product Purification Purification (Column Chromatography or Vacuum Distillation) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR Confirms Structure IR IR Spectroscopy Pure_Product->IR Confirms Functional Groups MS Mass Spectrometry Pure_Product->MS Confirms Molecular Weight GC_HPLC GC or HPLC (Purity >98%) Pure_Product->GC_HPLC Assesses Purity

Caption: Workflow for purification and analysis of n-butyl 4-methylaminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

¹H NMR (Proton NMR) - Predicted Spectrum (in CDCl₃, 400 MHz):

  • δ 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the ester group.

  • δ 6.5-6.7 ppm (d, 2H): Aromatic protons ortho to the amino group.

  • δ ~4.5 ppm (br s, 1H): N-H proton of the secondary amine.

  • δ 4.2-4.3 ppm (t, 2H): -O-CH₂- protons of the butyl group.

  • δ 2.9-3.0 ppm (s, 3H): N-CH₃ protons.

  • δ 1.6-1.8 ppm (m, 2H): -O-CH₂-CH₂- protons of the butyl group.

  • δ 1.4-1.5 ppm (m, 2H): -CH₂-CH₃ protons of the butyl group.

  • δ 0.9-1.0 ppm (t, 3H): Terminal -CH₃ protons of the butyl group.

¹³C NMR (Carbon NMR) - Predicted Spectrum (in CDCl₃, 100 MHz):

  • δ ~167 ppm: Ester carbonyl carbon (C=O).

  • δ ~152 ppm: Aromatic carbon attached to nitrogen.

  • δ ~131 ppm: Aromatic carbons ortho to the ester.

  • δ ~118 ppm: Aromatic carbon attached to the ester.

  • δ ~112 ppm: Aromatic carbons ortho to the nitrogen.

  • δ ~64 ppm: -O-CH₂- carbon of the butyl group.

  • δ ~30 ppm: N-CH₃ carbon.

  • δ ~31 ppm: -O-CH₂-CH₂- carbon of the butyl group.

  • δ ~19 ppm: -CH₂-CH₃ carbon of the butyl group.

  • δ ~14 ppm: Terminal -CH₃ carbon of the butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Protocol: A small amount of the purified product (as a neat liquid or oil) is placed on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded.

Expected Characteristic Absorption Bands:

  • 3350-3450 cm⁻¹ (sharp, medium): N-H stretch of the secondary amine.

  • 2850-3000 cm⁻¹ (medium-strong): C-H stretches of the alkyl (butyl and methyl) groups.

  • ~1700-1720 cm⁻¹ (strong, sharp): C=O stretch of the conjugated ester.

  • ~1600 cm⁻¹ and ~1520 cm⁻¹ (strong): C=C stretches of the aromatic ring.

  • 1270-1300 cm⁻¹ (strong): C-N stretch of the aromatic amine.

  • 1100-1250 cm⁻¹ (strong): C-O stretch of the ester.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, further confirming the identity.

Protocol: The sample can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into an electrospray ionization (ESI) source.

Expected Results (Electron Impact - EI):

  • Molecular Ion (M⁺): m/z = 207.

  • Key Fragments:

    • m/z = 151: Loss of the butoxy group (-OC₄H₉).

    • m/z = 134: Loss of the butoxycarbonyl group (-COOC₄H₉).

    • m/z = 57: Butyl cation ([C₄H₉]⁺).

Chemical Reactivity and Stability

  • Hydrolysis: Like all esters, n-butyl 4-methylaminobenzoate is susceptible to hydrolysis back to 4-(methylamino)benzoic acid and n-butanol under either acidic or basic conditions. It is relatively stable in neutral aqueous solutions.

  • Oxidation: The aromatic amine functionality can be sensitive to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air and light, which may lead to discoloration.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for high-purity reference standards.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols. Avoid contact with skin, eyes, and clothing.

  • Fire Hazards: The compound is combustible. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or appropriate foam for extinguishing.

Conclusion

This guide has detailed the core physical and chemical properties of n-butyl 4-methylaminobenzoate, leveraging data from closely related analogs to build a scientifically grounded profile. The provided protocols for synthesis and characterization offer a reliable framework for researchers to produce and validate this compound in a laboratory setting. The interplay between the N-methyl and n-butyl functional groups significantly influences its physicochemical profile, particularly its lipophilicity, making it an interesting candidate for further investigation in pharmaceutical and material science applications.

References

  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • PubChem. (n.d.). Ethyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-dimethylaminobenzoate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Isoamyl 4-N,N-dimethylaminobenzoate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-methylaminobenzoate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Photographs of the esterification of benzoic acid with n-butanol over IL 1a. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry. Retrieved February 5, 2026, from [Link]

Sources

Foundational

Technical Monograph: n-Butyl 4-(methylamino)benzoate

Advanced Characterization, Synthesis, and Functional Applications Executive Summary This technical guide provides a comprehensive analysis of n-Butyl 4-(methylamino)benzoate , a lipophilic ester derivative of 4-aminobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Functional Applications

Executive Summary

This technical guide provides a comprehensive analysis of n-Butyl 4-(methylamino)benzoate , a lipophilic ester derivative of 4-aminobenzoic acid (PABA).[1] While structurally homologous to the common local anesthetic Butamben (n-butyl 4-aminobenzoate), the presence of the N-methyl group alters its physicochemical profile, enhancing lipophilicity and modifying its reactivity.[1] This compound serves as a critical intermediate in the synthesis of UV-absorbing formamidines and offers a unique scaffold for structure-activity relationship (SAR) studies in local anesthetics and polymer additives.[1]

Chemical Identity & Structural Analysis

n-Butyl 4-(methylamino)benzoate is an organic ester characterized by a hydrophobic butyl chain and a secondary amine on the aromatic ring.[1] This structure imparts significant lipophilicity, making it soluble in organic solvents but sparingly soluble in water.

PropertySpecification
IUPAC Name Butyl 4-(methylamino)benzoate
Common Synonyms N-Methyl Butamben; 4-(Methylamino)benzoic acid butyl ester
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES CCCCOC(=O)C1=CC=C(NC)C=C1
Key Functional Groups Secondary Amine (N-Me), Ester (Butyl), Aromatic Ring
Predicted LogP ~3.5 - 3.8 (High Lipophilicity)
Structural Significance
  • N-Methylation: Unlike Butamben, the secondary amine reduces the potential for forming azo dyes directly via diazonium salts but allows for further N-alkylation or acylation.[1] It also slightly increases the basicity of the nitrogen compared to the primary amine.

  • Butyl Ester: Provides a "soft" hydrophobic tail, facilitating membrane permeation and solubility in lipid-based formulations.[1]

Synthesis Methodologies

Two primary routes exist for the synthesis of n-Butyl 4-(methylamino)benzoate. Route A (Direct Esterification) is preferred for purity and yield, while Route B (N-Alkylation) is useful if starting from Butamben.[1]

Route A: Fischer Esterification (Preferred)

This method involves the acid-catalyzed condensation of 4-(methylamino)benzoic acid with n-butanol.[1]

Reagents:

  • 4-(Methylamino)benzoic acid (1.0 eq)[1]

  • n-Butanol (Excess, solvent/reactant)[1]

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA) (Catalytic, 0.1 eq)[1]

Protocol:

  • Dissolution: Dissolve 4-(methylamino)benzoic acid in a 10-fold molar excess of n-butanol in a round-bottom flask equipped with a Dean-Stark trap.

  • Catalysis: Add concentrated H₂SO₄ dropwise with stirring.

  • Reflux: Heat the mixture to reflux (~118°C). Water generated during the reaction is azeotropically removed via the Dean-Stark trap to drive equilibrium forward.[1]

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The starting acid spot (low R_f) should disappear.[1]

  • Workup: Cool to room temperature. Neutralize the catalyst with saturated NaHCO₃ solution.

  • Extraction: Extract the organic layer. Wash with brine and water to remove excess butanol.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hexanes or ethanol/water mixture.

Route B: Reductive Alkylation of Butamben

This method modifies the commercially available Butamben using formaldehyde and a reducing agent.

Reagents:

  • Butamben (n-Butyl 4-aminobenzoate)[1]

  • Formaldehyde (37% aq. solution)

  • Sodium Cyanoborohydride (NaBH₃CN) or Hydrogen/Pd-C[1]

Mechanism: Formation of a Schiff base (imine) followed by in-situ reduction to the secondary amine.[1] Note: Strict control is required to prevent over-methylation to the N,N-dimethyl derivative.[1]

Visualization: Synthesis Workflows

The following diagram illustrates the two primary synthesis pathways and the downstream application in UV absorber synthesis.

SynthesisPathways Start1 4-(Methylamino) benzoic acid Product n-Butyl 4-(methylamino) benzoate Start1->Product Fischer Esterification (Reflux, -H2O) Start2 Butamben (Butyl 4-aminobenzoate) Start2->Product Reductive Alkylation (Mono-methylation) Reagent1 n-Butanol / H+ Reagent2 HCHO / NaBH3CN App Formamidine UV Absorbers (e.g., for Polymers) Product->App Condensation with Orthoformates

Figure 1: Synthetic pathways for n-Butyl 4-(methylamino)benzoate and its conversion to industrial UV absorbers.

Physicochemical & Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.9 ppm (d, 2H): Aromatic protons adjacent to the ester carbonyl (deshielded).

    • δ ~6.5 ppm (d, 2H): Aromatic protons adjacent to the amine (shielded).

    • δ ~4.3 ppm (t, 2H): O-CH₂- protons of the butyl ester.[1]

    • δ ~2.9 ppm (s, 3H): N-CH₃ methyl singlet (Diagnostic peak distinguishing from Butamben).[1]

    • δ ~1.7 - 0.9 ppm (m, 7H): Remaining butyl chain protons (CH₂-CH₂-CH₃).[1]

    • δ ~4.0-4.5 ppm (br s, 1H): N-H proton (broad, exchangeable).[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 207.

  • Base Peak: Likely m/z 134 (Loss of O-Butyl group, [MeNH-C₆H₄-CO]⁺).[1]

  • Fragmentation: Loss of alkyl chain (m/z 57) and methoxy/ethoxy fragments if rearrangement occurs.

Applications & Biological Activity
Industrial: UV Absorbers

As cited in patent literature (e.g., US4021471A), n-Butyl 4-(methylamino)benzoate is a precursor for formamidine derivatives.[1]

  • Mechanism: The secondary amine reacts with triethyl orthoformate to create amidine linkages.

  • Utility: These formamidines act as UV stabilizers in polyurethanes and other plastics, dissipating UV energy as heat via tautomerization, preventing polymer degradation.

Pharmaceutical: Local Anesthetic Potency

Belonging to the "caine" family of esters:[1]

  • SAR: The N-methyl group typically increases lipid solubility compared to the primary amine (Butamben).[1] This often correlates with higher potency and longer duration of action due to better nerve sheath penetration.

  • Metabolism: Hydrolyzed by plasma cholinesterases (butyrylcholinesterase) into PABA derivatives and n-butanol.[1] The N-methyl-PABA metabolite is less likely to induce allergic reactions associated with primary amine PABA, though cross-sensitivity is possible.[1]

Safety & Toxicology

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood, especially during synthesis involving sulfuric acid or formaldehyde.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the ester.

References
  • Use in UV Absorbers: Formamidines useful as ultraviolet light absorbers. US Patent 4021471A. (1977).[1] Link

  • Homologous Anesthetic Pharmacology: Butamben (Butyl 4-aminobenzoate) - Compound Summary.[1][2] PubChem.[3][4][5] National Library of Medicine. Link[1]

  • General Synthesis of Aminobenzoates: Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920.
  • Reaction Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reductive Alkylation & Esterification).[1][5]

Sources

Protocols & Analytical Methods

Method

Formulation of sunscreens with n-Butyl 4-methylaminobenzoate

Application Notes & Protocols: Formulation and Evaluation of Sunscreens Incorporating n-Butyl 4-methylaminobenzoate Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Formulation and Evaluation of Sunscreens Incorporating n-Butyl 4-methylaminobenzoate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, characterization, and performance evaluation of sunscreen products featuring n-Butyl 4-methylaminobenzoate, an organic ultraviolet (UV) filter candidate. Grounded in the principles of cosmetic science and pharmaceutical development, this guide explains the causality behind formulation choices and outlines self-validating protocols for stability and efficacy testing. We will proceed from the foundational characterization of the active ingredient to the detailed methodology of creating a stable oil-in-water (O/W) emulsion, and conclude with robust protocols for in vitro Sun Protection Factor (SPF) and stability assessment.

Introduction: The Scientific Rationale for n-Butyl 4-methylaminobenzoate as a UV Filter

The selection of an active pharmaceutical ingredient (API) in sunscreen formulation is predicated on its ability to absorb or block harmful UV radiation, its photostability, and its safety profile. n-Butyl 4-methylaminobenzoate belongs to the aminobenzoate class of compounds, which are structurally related to p-aminobenzoic acid (PABA). These molecules are characterized by a benzene ring substituted with an amine group and a carboxyl group, forming a chromophore that is highly effective at absorbing energy in the UVB (290-320 nm) range.

The mechanism of UV absorption in these molecules involves the excitation of π electrons to a higher energy π* orbital (a π → π* transition). The energy of the incoming UV photon is utilized for this electronic transition, preventing it from reaching and damaging dermal cells. The efficacy of this process is influenced by the specific alkyl esters and amine substituents, which can modulate the molecule's absorption spectrum and physicochemical properties. This guide treats n-Butyl 4-methylaminobenzoate as an experimental agent, providing the necessary framework for its evaluation as a novel sunscreen active.

UV_Absorption_Mechanism cluster_0 UVB Photon Interaction cluster_1 Energy Transition & Dissipation UV_Photon UVB Photon (290-320 nm) Molecule_Ground NBMAB (Ground State, π) UV_Photon->Molecule_Ground Absorption Molecule_Excited NBMAB (Excited State, π) Molecule_Ground->Molecule_Excited π → π Transition Heat Heat/Fluorescence Molecule_Excited->Heat Energy Dissipation

Caption: UV absorption mechanism for an aminobenzoate derivative.

Characterization of n-Butyl 4-methylaminobenzoate

Prior to formulation, a thorough characterization of the active ingredient is paramount. The following table summarizes the essential physicochemical and safety properties, derived from data on structurally analogous compounds. This preliminary data is critical for making informed decisions during solvent selection and safety handling.

PropertyValue (Analog-Based)Significance in Formulation & SafetyAuthoritative Source (Analog)
Molecular Formula C₁₂H₁₇NO₂Defines molecular weight and stoichiometry.N/A (Derived)
Molecular Weight 207.27 g/mol Essential for concentration calculations.N/A (Derived)
LogP (Octanol/Water) ~2.5 - 3.5Predicts oil solubility; higher LogP indicates better incorporation into the oil phase.[1][2]
Solubility Insoluble in water; Soluble in alcohols, chloroform.Dictates the choice of solvents and the formulation phase (oil phase).[1][3]
Appearance Likely a white to pale yellow crystalline powder.Provides a baseline for physical stability assessments (color change).[1]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Mandates the use of Personal Protective Equipment (PPE) during handling.[4][5][6]

Formulation Development: An Oil-in-Water (O/W) Emulsion Approach

An O/W emulsion is selected for this model formulation due to its favorable aesthetics, including a non-greasy feel and ease of application.[7] The core principle is to dissolve the oil-soluble UV filter, n-Butyl 4-methylaminobenzoate, in the oil phase and then disperse this phase as fine droplets within a continuous water phase.

Model Formulation: SPF 30+ Broad-Spectrum Sunscreen

The following table details a starting formulation designed for stability and efficacy. The concentration of n-Butyl 4-methylaminobenzoate is set at a level typical for organic filters, though this would require optimization and safety validation.[7]

PhaseIngredient (INCI Name)Function% (w/w)
A (Oil Phase) n-Butyl 4-methylaminobenzoate UVB Filter (Experimental) 7.00
AvobenzoneUVA Filter3.00
OctocryleneUVB Filter / Photostabilizer8.00
Caprylic/Capric TriglycerideEmollient / Solvent10.00
Cetearyl AlcoholThickener / Emulsion Stabilizer2.50
Glyceryl StearateEmulsifier2.00
B (Water Phase) Deionized WaterSolvent61.80
GlycerinHumectant3.00
Xanthan GumRheology Modifier0.20
C (Cool-Down Phase) Phenoxyethanol, EthylhexylglycerinPreservative System1.00
Tocopherol (Vitamin E)Antioxidant0.50
FragranceFragrance1.00
Total 100.00
Manufacturing Protocol: Lab Scale (500g Batch)

This protocol describes the systematic process for creating the O/W emulsion. The causality is critical: heating the phases ensures proper melting and dissolution of ingredients, while controlled homogenization creates a stable droplet size distribution essential for long-term stability.[8][9]

Formulation_Workflow cluster_Prep Phase Preparation cluster_Emulsify Emulsification cluster_Final Finalization Prep_A 1. Prepare Oil Phase (A) Combine ingredients. Heat to 75-80°C with mixing. Add_B_to_A 3. Add Water Phase (B) to Oil Phase (A) Under continuous high-shear homogenization. Prep_A->Add_B_to_A Prep_B 2. Prepare Water Phase (B) Combine ingredients. Heat to 75-80°C with mixing. Prep_B->Add_B_to_A Homogenize 4. Homogenize Maintain 75°C for 5-10 minutes. Add_B_to_A->Homogenize Cool 5. Cool Down Begin slow, continuous mixing. Cool batch to below 40°C. Homogenize->Cool Add_C 6. Add Cool-Down Phase (C) Add ingredients one by one. Mix until uniform. Cool->Add_C QC 7. Final QC Checks pH, Viscosity, Appearance. Add_C->QC InVitro_SPF_Workflow cluster_Prep Sample Preparation cluster_Measure Measurement cluster_Calc Calculation Apply 1. Apply Sample to Substrate Apply 1.3 mg/cm² of sunscreen to a PMMA plate. Spread 2. Spread Uniformly Spread product evenly across the plate. Incubate for 15-20 min. Apply->Spread Blank 3. Measure Blank Record absorbance of an untreated PMMA plate. Spread->Blank Parallel Step Measure_Sample 4. Measure Sample Measure UV transmittance of the treated plate (290-400 nm). Spread->Measure_Sample Calculate 5. Calculate SPF Use established formulas (e.g., Diffey & Robson) integrating erythemal action spectrum. Blank->Calculate Measure_Sample->Calculate

Caption: Standard workflow for in vitro SPF measurement.

Step-by-Step Methodology:

  • Substrate Preparation: Use roughened polymethylmethacrylate (PMMA) plates, which mimic the surface topography of the skin.

  • Sample Application: Accurately weigh and apply the sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm². [10]3. Spreading and Incubation: Spread the product evenly over the entire surface of the plate using a gloved finger or dedicated tool. Allow the film to dry and equilibrate in a dark place for 15-20 minutes.

  • Spectrophotometric Measurement: Place the plate in a spectrophotometer equipped with an integrating sphere. Measure the UV transmittance at 1 nm intervals across the range of 290 nm to 400 nm. [11]5. SPF Calculation: The SPF is calculated using the collected transmittance data and the erythemal action spectrum constants, as described by Diffey and Robson. [10]The formula integrates the product of the erythemal effectiveness and solar intensity at each wavelength, comparing the values with and without the sunscreen film.

Protocol: Formulation Stability Testing

Stability testing ensures that the product maintains its physical, chemical, and functional integrity throughout its shelf life. [12][13]The protocol involves subjecting the product to various environmental conditions.

Test ParameterMethodConditionsTimepointsAcceptance Criteria
Appearance, Color, Odor Organoleptic Evaluation25°C/60% RH40°C/75% RH5°C0, 1, 3, 6, 12 monthsNo significant change from baseline.
pH pH Meter25°C/60% RH40°C/75% RH0, 1, 3, 6, 12 monthsRemains within ±0.5 of the initial pH.
Viscosity Brookfield Viscometer25°C/60% RH40°C/75% RH0, 1, 3, 6, 12 monthsRemains within ±20% of the initial viscosity.
Phase Separation Centrifugation (3000 RPM, 30 min)25°C/60% RH0, 1, 3, 6, 12 monthsNo visible phase separation.
Freeze-Thaw Cycling Cycle Test3 cycles of 24h at -10°C and 24h at 25°CPost-cyclingNo phase separation, crystallization, or significant change in viscosity.
Active Ingredient Assay HPLC25°C/60% RH40°C/75% RH0, 3, 6, 12 monthsAssay of n-Butyl 4-methylaminobenzoate remains within 90-110% of the initial value.

Conclusion

This document provides a foundational framework for the incorporation and evaluation of n-Butyl 4-methylaminobenzoate as a novel UV filter in a sunscreen formulation. By following these detailed protocols, researchers can systematically develop a stable and aesthetically pleasing O/W emulsion, perform critical in vitro efficacy screening, and conduct a thorough stability analysis. This structured approach, rooted in established scientific principles, is essential for advancing the development of new, effective sun care products. Further in vivo testing for SPF, broad-spectrum protection, and safety would be required before any commercialization, adhering to regional regulatory guidelines such as those from the FDA or COLIPA. [16][17]

References

  • Google Patents. (n.d.). Substantive polymeric sunscreen composition.
  • Cosmetics & Toiletries. (n.d.). Sunscreen Formulation and Testing. Retrieved from [Link]

  • Eurofins. (n.d.). Stability Testing of Sunscreens in Australia. Retrieved from [Link]

  • ALS Global. (2025). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. Retrieved from [Link]

  • Eurofins. (n.d.). In vitro SPF Testing. Retrieved from [Link]

  • PubChem. (n.d.). Isoamyl 4-N,N-dimethylaminobenzoate. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2021). Australian regulatory guidelines for sunscreens (ARGS). Retrieved from [Link]

  • ECSA Chemicals. (2023). Sunscreen formulation strategies. Retrieved from [Link]

  • Kalichem. (n.d.). SUNSCREEN FORMULATIONS BOOK. Retrieved from [Link]

  • Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Retrieved from [Link]

  • Let's Make Beauty. (2024). Formulating Mineral Sunscreens. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylaminobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the In Vitro SPF. Retrieved from [Link]

  • Cargill. (2017). Benefits of Naturally-Derived Ingredients in Sunscreen Formulas. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Sun protection factor (SPF) determination of marketed sunscreen formulation by In-Vitro method using UV-VIS spectrophotometer. Retrieved from [Link]

  • FDA. (2023). One-year physical stability study of in-house sunscreen formulations. Retrieved from [Link]

  • Ginhong. (n.d.). How is Sunscreen Made? A Comprehensive Manufacturing Guide. Retrieved from [Link]

  • TER Chemicals. (n.d.). SUN PROTECTION & CARE. Retrieved from [Link]

  • NICHEM Solutions. (n.d.). Essentials of a Sunscreen Formulation in Cosmetics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

  • Center Forward. (2024). Navigating the FDA's Regulatory Path for Sunscreen. Retrieved from [Link]

  • YouTube. (2024). How to Formulate a High-Natural-Origin Mineral Sunscreen | Step-by-Step Guide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • PMC. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Performance comparison of different synthesis routes for n-Butyl 4-methylaminobenzoate

[1][2] Executive Summary The synthesis of n-Butyl 4-(methylamino)benzoate (an analog of the local anesthetic Tetracaine, often used as a UV-absorbing intermediate) presents a classic chemoselectivity challenge: installin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The synthesis of n-Butyl 4-(methylamino)benzoate (an analog of the local anesthetic Tetracaine, often used as a UV-absorbing intermediate) presents a classic chemoselectivity challenge: installing a specific alkyl ester while controlling the methylation state of the aromatic amine.

This guide compares three distinct synthetic pathways. Based on atom economy, scalability, and impurity profiles, Route A (Fischer Esterification) is the recommended pathway for bulk manufacturing starting from the carboxylic acid. However, Route B (Reductive Amination) is the superior choice for late-stage functionalization if the n-butyl ester moiety is already present, as it offers the highest selectivity against over-alkylation (quaternization).

Quick Verdict
FeatureRoute A: Fischer EsterificationRoute B: Reductive AminationRoute C: Direct Alkylation
Starting Material 4-(Methylamino)benzoic acidn-Butyl 4-aminobenzoaten-Butyl 4-aminobenzoate
Primary Reagent n-Butanol / H₂SO₄Formaldehyde / NaBH₃CNMethyl Iodide (MeI)
Selectivity High (Thermodynamic)High (Kinetic Control)Low (Mixture of products)
Scalability Excellent (Industrial)Good (Batch)Poor (Purification bottleneck)
Recommendation Primary Choice (Bulk) Secondary Choice (Precision) Not Recommended

Decision Framework & Pathway Analysis

The choice of route depends heavily on the availability of starting materials and the tolerance for purification steps.

SynthesisDecision Start Start: Raw Material Availability Acid 4-(Methylamino)benzoic Acid Available? Start->Acid Amine n-Butyl 4-aminobenzoate (Butyl Benzocaine) Available? Start->Amine RouteA Route A: Fischer Esterification (Acid Catalysis) Acid->RouteA Yes (Preferred) RouteB Route B: Reductive Amination (HCHO / Reductant) Amine->RouteB Yes (High Purity) RouteC Route C: Direct Alkylation (MeI / Base) Amine->RouteC Avoid (High Impurity) Final Target: n-Butyl 4-(methylamino)benzoate RouteA->Final Yield: 90-95% High Purity RouteB->Final Yield: 80-85% Mono-selective RouteC->Final Yield: <50% Poly-alkylated Mix

Figure 1: Strategic decision tree for selecting the synthesis route based on precursor availability and selectivity requirements.

Detailed Route Analysis

Route A: Acid-Catalyzed Fischer Esterification

Best for: Large-scale production, cost-efficiency.[1][2][3]

This route leverages the high boiling point of n-butanol (117.7°C) to drive the equilibrium forward by continuously removing water. Unlike ethanol esterifications, the n-butanol/water azeotrope allows for efficient water separation without pressurized equipment.[1][2]

  • Mechanism: Protonation of the carboxylic carbonyl, nucleophilic attack by n-butanol, and elimination of water.

  • Key Advantage: It avoids the manipulation of the sensitive amine group; the methylamino group remains stable under acidic reflux.

Experimental Protocol (Self-Validating)
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 4-(methylamino)benzoic acid (15.1 g, 100 mmol) and n-butanol (74 g, 1000 mmol, 10 eq).

    • Note: Excess butanol acts as both reactant and solvent.[2]

  • Catalyst: Carefully add concentrated H₂SO₄ (1.0 mL) or p-Toluenesulfonic acid (p-TsOH) (1.9 g, 10 mmol).

  • Reaction: Heat to reflux (oil bath ~130°C). Monitor water collection in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (approx. 4-6 hours) and TLC indicates disappearance of the acid.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Neutralize with saturated NaHCO₃ solution (pH ~8).[2]

    • Extract with Ethyl Acetate (if not using excess butanol as solvent) or distill off excess butanol under reduced pressure.[2]

    • Wash organic layer with brine, dry over Na₂SO₄.[2]

  • Purification: Recrystallization from ethanol/water or vacuum distillation.[2]

Data Profile:

  • Yield: 92-96%[2]

  • Purity: >99% (HPLC)

  • Impurity: Unreacted acid (removable via base wash).[1][2]

Route B: Reductive Amination

Best for: Derivatization of existing butyl esters (e.g., Butyl Benzocaine).[1][2]

Direct methylation of primary amines using alkyl halides (Route C) is notoriously difficult to stop at the mono-methyl stage.[1] Reductive amination forms an imine/hemiaminal intermediate which is then selectively reduced.[1][2][4] Because the secondary amine is sterically hindered and less reactive toward formaldehyde than the primary amine, over-methylation is minimized.

  • Mechanism: Condensation of amine with formaldehyde

    
     Imine formation 
    
    
    
    Reduction by Hydride.[1][2]
  • Reagents: Paraformaldehyde (or Formalin) and Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[1][2]

Experimental Protocol
  • Solvation: Dissolve n-butyl 4-aminobenzoate (19.3 g, 100 mmol) in Methanol (150 mL) containing 1% Acetic Acid.

  • Imine Formation: Add Formaldehyde (37% aq.[1][2] solution, 1.1 eq) dropwise at 0°C. Stir for 30 mins.

  • Reduction: Add NaBH₃CN (1.5 eq) portion-wise over 1 hour.

    • Safety: NaBH₃CN generates HCN if exposed to strong acid; keep pH ~5-6.[1][2] Vent into a fume hood.

  • Quench: Quench with water. Neutralize with dilute NaOH.

  • Extraction: Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (Hexane/EtOAc

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.